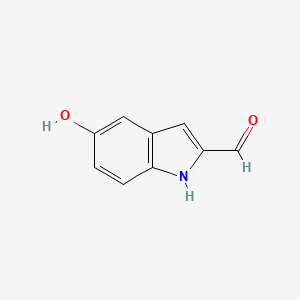

5-hydroxy-1H-indole-2-carbaldehyde

Description

Historical Context and Evolution of Indole-2-carbaldehyde Research

The journey of indole (B1671886) chemistry began in the 19th century, with the isolation and characterization of indole itself. tandfonline.com The subsequent exploration of its derivatives, including indole-2-carbaldehydes, has been a continuous endeavor. Early research into indole-2-carbaldehydes focused on their synthesis and basic reactivity. Various methods have been developed for their preparation, including the oxidation of 2-hydroxymethylindoles and the McFadyen-Stevens procedure. rsc.org These foundational studies paved the way for more complex investigations into their utility.

Over the decades, the focus of indole-2-carbaldehyde research has broadened significantly. Initially, these compounds were primarily of academic interest, serving as subjects for understanding fundamental chemical principles. However, as the fields of medicinal chemistry and materials science advanced, the potential applications of indole derivatives became increasingly apparent. This led to a surge in research aimed at synthesizing a diverse array of substituted indole-2-carbaldehydes and exploring their utility in constructing larger, more complex molecular architectures. researchgate.netrsc.org

Significance of the Indole Scaffold in Chemical Biology and Material Science

The indole ring system is a ubiquitous motif in a vast number of biologically active natural products and synthetic compounds. tandfonline.comresearchgate.netnih.gov This prevalence underscores its importance as a "privileged scaffold" in drug discovery. The structural and electronic properties of the indole nucleus allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govchemimpex.comderpharmachemica.com

In the realm of material science, the unique photophysical and electronic properties of the indole scaffold have been harnessed to create novel functional materials. For instance, indole derivatives are utilized in the development of fluorescent probes for biological imaging, enabling the real-time visualization of cellular processes. chemimpex.com Furthermore, their electronic characteristics make them suitable components for organic electronic devices such as organic light-emitting diodes (OLEDs). chemimpex.com The versatility of the indole scaffold continues to inspire the design and synthesis of new materials with tailored properties for a wide range of technological applications.

Current Research Landscape and Knowledge Gaps Pertaining to 5-hydroxy-1H-indole-2-carbaldehyde

Current research involving indole-2-carbaldehydes is vibrant and multifaceted, with a strong emphasis on their application as synthetic intermediates. researchgate.net They serve as key starting materials for the construction of a wide variety of heterocyclic systems, including polycyclic indole frameworks. rsc.org The reactivity of the aldehyde group allows for its participation in a multitude of chemical transformations, such as condensation reactions and multicomponent reactions, providing access to complex molecular structures. nih.govresearchgate.net

Despite the extensive research on indole-2-carbaldehydes in general, specific information regarding 5-hydroxy-1H-indole-2-carbaldehyde remains relatively sparse in the readily available scientific literature. While synthetic methods for other hydroxylated indole derivatives, such as 5-hydroxy-2-methyl-1H-indole, have been described, detailed studies focusing specifically on the synthesis and reactivity of 5-hydroxy-1H-indole-2-carbaldehyde are not as prevalent. researchgate.netstrategian.com This represents a significant knowledge gap. Further investigation into the optimal synthetic routes for this compound and a thorough exploration of its chemical reactivity are needed to unlock its full potential as a synthetic building block.

The following table provides a summary of the key properties of the related compound, 1H-Indole-2-carbaldehyde, which can serve as a reference point for understanding the potential characteristics of its 5-hydroxy derivative.

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Melting Point | 138-142 °C |

| Appearance | Solid |

| InChI Key | SBNOTUDDIXOFSN-UHFFFAOYSA-N |

| Data sourced from PubChem and commercial suppliers. nih.govsigmaaldrich.com |

A similar data table for the related 5-hydroxy-1H-indole-2-carboxylic acid is provided below, offering further context.

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Solid |

| InChI Key | BIMHWDJKNOMNLD-UHFFFAOYSA-N |

| Data sourced from commercial suppliers. cymitquimica.com |

The lack of comprehensive data for 5-hydroxy-1H-indole-2-carbaldehyde itself highlights the need for dedicated research in this area. Future studies should aim to fully characterize this compound, including its spectroscopic data (NMR, IR, Mass Spectrometry), and to explore its utility in the synthesis of novel compounds with potential applications in medicinal chemistry and material science. The development of efficient and scalable synthetic methods for 5-hydroxy-1H-indole-2-carbaldehyde is a crucial first step in this direction. google.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-hydroxy-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C9H7NO2/c11-5-7-3-6-4-8(12)1-2-9(6)10-7/h1-5,10,12H |

InChI Key |

RNHAUCTUYRBRTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Hydroxy 1h Indole 2 Carbaldehyde and Its Derivatives

Established Synthetic Routes to the 5-hydroxy-1H-indole-2-carbaldehyde Core

Established methods for synthesizing the 5-hydroxy-1H-indole-2-carbaldehyde core rely on classical indole (B1671886) synthesis reactions and regioselective functionalization of pre-formed indole rings.

Several classical name reactions in organic chemistry provide pathways to the 5-hydroxyindole (B134679) framework, which can then be further functionalized.

Nenitzescu Indole Synthesis : This is one of the most direct and useful methods for obtaining 5-hydroxyindoles. researchgate.netresearchgate.net The reaction involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com Discovered by Costin Nenitzescu in 1929, this acid-catalyzed reaction forms the 5-hydroxyindole skeleton in a single step. wikipedia.orgsynarchive.comwikipedia.org The mechanism proceeds through a Michael addition, followed by a nucleophilic attack from the enamine and subsequent elimination. wikipedia.org The versatility of this method allows for various substituents on both the benzoquinone and the enamine, making it a key strategy for producing precursors to 5-hydroxy-1H-indole-2-carbaldehyde. wikipedia.orgwikipedia.org

Fischer Indole Synthesis : As one of the oldest and most popular methods for indole synthesis, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.comthermofisher.com The arylhydrazone is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comalfa-chemistry.com To synthesize a 5-hydroxyindole derivative, a 4-hydroxyphenylhydrazine would be the required starting material. The reaction mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclization, and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com This method is often performed as a one-pot synthesis. thermofisher.com

Reissert Indole Synthesis : The Reissert synthesis provides a route to indole-2-carboxylic acids, which can be precursors to indole-2-carbaldehydes. The classical approach involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net For the synthesis of the target molecule, a 4-hydroxy-2-nitrotoluene derivative would be necessary. The reduction step is typically carried out using zinc in acetic acid or other reducing agents like iron powder. wikipedia.orgresearchgate.net The resulting indole-2-carboxylic acid can then be converted to the desired 2-carbaldehyde.

Table 1: Comparison of Classical Indole Syntheses for 5-Hydroxyindole Core

| Synthesis Method | Starting Materials | Key Features | Relevance to 5-hydroxy-1H-indole-2-carbaldehyde |

|---|---|---|---|

| Nenitzescu | 1,4-Benzoquinone, β-Aminocrotonic ester | Directly yields 5-hydroxyindoles. wikipedia.orgsynarchive.com | High: Provides the 5-hydroxyindole core directly. |

| Fischer | 4-Hydroxyphenylhydrazine, Aldehyde/Ketone | Widely applicable, often a one-pot synthesis. wikipedia.orgthermofisher.com | Moderate: Requires specific 4-hydroxyphenylhydrazine precursor. |

| Reissert | 4-Hydroxy-2-nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acid, a direct precursor to the 2-carbaldehyde. wikipedia.org | High: Yields a C2-functionalized indole that can be readily converted. |

A common strategy involves the synthesis of a 5-hydroxyindole intermediate followed by the introduction of the aldehyde group at the C2 position.

Vilsmeier-Haack Formylation : This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.com The Vilsmeier reagent is a mild electrophile that attacks the electron-rich indole ring. chemistrysteps.com For indoles, formylation typically occurs at the C3 position. However, if the C3 position is blocked, or by careful control of reaction conditions, formylation can be directed to the C2 position. Direct formylation of 5-hydroxyindole would likely require protection of the hydroxyl group before reaction with the Vilsmeier reagent to prevent side reactions.

Other Formylation Methods : Indole-2-carbaldehydes can also be prepared from the corresponding indole-2-carboxylic acids or their esters. For instance, an ethyl indole-2-carboxylate can be converted to the corresponding carbohydrazide, which is then tosylated. Reaction with a base yields the aldehyde. Another approach is the oxidation of 2-hydroxymethylindoles using oxidizing agents like activated manganese dioxide. rsc.org The 2-hydroxymethylindole can be obtained via the reduction of an indole-2-carboxylate with a reducing agent such as lithium aluminum hydride. rsc.org

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the construction and functionalization of the indole nucleus, offering alternative routes to 5-hydroxy-1H-indole-2-carbaldehyde.

Transition metal catalysis, particularly with palladium, has become a powerful tool for C-H functionalization and the formation of the indole ring. rsc.org

Palladium-Catalyzed Synthesis : Palladium catalysts can be employed in variations of classical syntheses, such as the Buchwald modification of the Fischer indole synthesis, which involves the cross-coupling of aryl bromides and hydrazones. wikipedia.org More advanced methods involve the direct, oxidative C-H amination to form the indole ring from substituted acrylates. nih.gov For example, a palladium-catalyzed aerobic amination of 2-acetamido-3-aryl-acrylates can produce indole-2-carboxylates. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of imines, generated in situ from anilines and terminal acetylenes, can directly yield 2-substituted indoles. semanticscholar.org These C-H activation strategies can provide efficient routes to highly functionalized indoles. rsc.orgsemanticscholar.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Indole Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product |

|---|---|---|---|

| Buchwald Modification (Fischer Indole) | Palladium catalyst | Aryl bromides, Hydrazones | N-Arylhydrazones (Indole precursors) wikipedia.org |

| Aerobic C-H Amination | Pd(II) catalyst, O₂ | 2-Acetamido-3-aryl-acrylates | Indole-2-carboxylates nih.gov |

| Oxidative Cyclization | Hg(I)/Pd(II) catalysts | Anilines, Terminal acetylenes | 2-Substituted indoles semanticscholar.org |

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules, including indole derivatives.

Organocatalytic Approaches : Aminocatalysis can be used for the reductive cyclization of ortho-formyl trans-cinnamaldehydes to yield indene-2-carbaldehyde derivatives, a reaction concept that showcases the potential of organocatalysis in forming functionalized cyclic systems. rsc.org Chiral phosphoramide-catalyzed asymmetric reactions of indol-2-yl carbinols with enamides have been developed for the synthesis of chiral 2-indole-substituted compounds. rsc.org While direct organocatalytic syntheses of 5-hydroxy-1H-indole-2-carbaldehyde are not extensively documented, the principles of organocatalysis are being increasingly applied to the modular synthesis of related heterocyclic structures. nih.gov

Photochemical and electrochemical reactions represent emerging strategies in organic synthesis, offering unique reactivity.

Photochemical Methods : Photochemical reactions can be used to introduce functional groups onto aromatic rings. For instance, the photochemical hydroxylation of certain 5-nitro-2-furancarboxaldehyde derivatives has been reported, demonstrating the possibility of using light to mediate hydroxylation reactions. nih.gov Although specific applications of photochemical methods for the direct synthesis of 5-hydroxy-1H-indole-2-carbaldehyde are not prominent in the literature, the potential for light-induced C-H functionalization or cyclization reactions remains an area for future exploration.

Derivatization Strategies for 5-hydroxy-1H-indole-2-carbaldehyde

The unique arrangement of functional groups in 5-hydroxy-1H-indole-2-carbaldehyde allows for a diverse range of chemical transformations. These modifications can be selectively targeted to the formyl group, the indole nucleus, or the hydroxyl moiety, enabling the creation of a wide array of derivatives with tailored properties.

Modification at the Formyl Group

The aldehyde functionality at the C-2 position of the indole ring is a prime site for a variety of chemical reactions, leading to the extension of the carbon chain and the introduction of new functional groups.

One of the key transformations is oxidation , which converts the aldehyde to a carboxylic acid. For instance, 5-hydroxyindole-2-carboxylic acid can be synthesized from its corresponding aldehyde. This carboxylic acid derivative serves as a crucial intermediate for the preparation of various analogs, including those with potential anticancer activity. researchgate.netsigmaaldrich.com The oxidation of 5-hydroxyindole-2-carboxylic acid with potassium permanganate has been shown to yield pyrrole-2,3,5-tricarboxylic acid. sigmaaldrich.com

Reductive amination offers a direct route to introduce amino functionalities. While specific examples for 5-hydroxy-1H-indole-2-carbaldehyde are not extensively documented, the reductive amination of substituted indole-2,3-diones to produce 3-aminoindolin-2-ones is a well-established method, suggesting the feasibility of this reaction on the 2-carbaldehyde. rsc.org This reaction typically involves the formation of an imine intermediate with a primary or secondary amine, followed by reduction to the corresponding amine.

The formyl group also readily participates in condensation reactions . For example, condensation with nitromethane (B149229) or nitroethane, followed by reduction, can be employed to synthesize 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles, respectively. rsc.org

Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The preferred site for electrophilic attack on the indole nucleus is the C-3 position due to the stability of the resulting cationic intermediate. bhu.ac.in If the C-3 position is occupied, substitution may occur at other positions, including those on the benzene (B151609) portion of the ring.

Halogenation is a common modification. For instance, 5-hydroxyindole can be brominated at the C-3 position by certain halogenase enzymes. nih.gov A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates has been synthesized, highlighting the possibility of introducing halogen atoms onto the benzene ring of the 5-hydroxyindole core. researchgate.net

Electrophilic substitution , in general, is a dominant feature of indole chemistry. bhu.ac.in The electron-donating nature of the hydroxyl group at the C-5 position further activates the benzene ring towards electrophilic attack. While specific studies on the nitration, alkylation, or acylation of the 5-hydroxy-1H-indole-2-carbaldehyde ring are not widely reported, the general principles of electrophilic aromatic substitution on indole derivatives suggest that these transformations are achievable, likely leading to substitution at the C-3, C-4, or C-6 positions depending on the reaction conditions and the directing effects of the existing substituents. bhu.ac.inresearchgate.net

Hydroxyl Group Manipulations

The phenolic hydroxyl group at the C-5 position provides another avenue for derivatization, primarily through etherification and esterification reactions. These modifications can alter the compound's solubility, polarity, and biological activity.

Etherification involves the conversion of the hydroxyl group into an ether. This is typically achieved by reacting the hydroxyindole with an alkyl halide in the presence of a base. For example, treatment of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate with phenethyl bromide in the presence of sodium hydride results in the formation of the corresponding phenethyl ether. researchgate.net This strategy can be applied to introduce a wide variety of alkyl or aryl groups at the 5-position.

Esterification of the hydroxyl group to form an ester is another common transformation. The reaction of 1-alkyl/aryl-3-ethoxy carbonyl-5-hydroxy-2-methyl indoles with ethyl chloroacetate (B1199739) or ethyl chloroformate yields the corresponding esters. researchgate.net This reaction provides a means to introduce various acyl groups, which can serve as protecting groups or modulate the compound's biological properties.

Chemical Reactivity and Mechanistic Pathways of 5 Hydroxy 1h Indole 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C2 position of the indole (B1671886) ring is a primary site of reactivity, readily undergoing nucleophilic additions and redox transformations.

Nucleophilic Additions and Condensations

The aldehyde functionality of 5-hydroxy-1H-indole-2-carbaldehyde is susceptible to attack by various nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.

Condensation reactions, a class of nucleophilic additions where a small molecule like water is eliminated, are common. libretexts.org For instance, indole-2-carbaldehydes can be condensed with nitroalkanes, such as nitromethane (B149229) and nitroethane, to form β-nitro-vinyl indoles. rsc.org These intermediates can be further reduced to yield 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. rsc.org

Another significant condensation reaction is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group. nih.gov For example, the condensation of indole-4-carbaldehyde with 2,4-diaryl-4-oxobutyronitrile is a key step in the synthesis of polycyclic indole derivatives. nih.gov Similarly, a three-component reaction involving an arylamine, an arylglyoxal, and a 4-hydroxy-2-pyrone or 4-hydroxycoumarin (B602359) proceeds through an initial Knoevenagel condensation. semanticscholar.org

The aldehyde can also participate in multicomponent reactions, such as the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. rug.nl This highlights the versatility of the aldehyde group in complex molecule synthesis.

The table below summarizes various nucleophilic addition and condensation reactions involving indole-2-carbaldehydes.

| Reaction Type | Reagents | Product Type |

| Nitroaldol Condensation | Nitromethane, Nitroethane | β-nitro-vinyl indoles |

| Knoevenagel Condensation | Active methylene compounds (e.g., 2,4-diaryl-4-oxobutyronitrile) | Polycyclic indoles |

| Ugi Multicomponent Reaction | Amine, Carboxylic acid, Isocyanide | Di-peptide derivatives |

| Reaction with Indole | Indole | Bis(indolyl)methanes |

Redox Chemistry and Transformations

The aldehyde group of 5-hydroxy-1H-indole-2-carbaldehyde can be either oxidized or reduced.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation is a key step in the metabolic pathway of similar compounds like 5-hydroxyindoleacetaldehyde, which is oxidized to 5-hydroxyindoleacetic acid by aldehyde dehydrogenase. wikipedia.org While specific studies on the direct oxidation of 5-hydroxy-1H-indole-2-carbaldehyde are not detailed in the provided results, the oxidation of the indole ring itself has been reported. For example, 5-hydroxyindole (B134679) can be oxidized to 2-oxo-5-hydroxyindole using chloramine-B. researchgate.net

Reduction: The aldehyde group can be reduced to a primary alcohol. A common reducing agent for this transformation is lithium aluminum hydride, which has been used to reduce 2-ethoxycarbonylindoles to 2-hydroxymethylindoles. rsc.org These resulting alcohols can then be re-oxidized to the corresponding aldehydes using reagents like activated manganese dioxide. rsc.org

Reactivity of the Indole Nitrogen and Aromatic Ring

The indole nucleus, comprising the nitrogen atom and the fused aromatic ring, also participates in a range of chemical reactions, primarily electrophilic substitutions and reactions at the nitrogen center.

Electrophilic Aromatic Substitutions

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The position of substitution is influenced by the existing substituents. The hydroxyl group at the 5-position is an activating, ortho-, para-directing group, while the aldehyde at the 2-position is a deactivating, meta-directing group.

While specific examples for 5-hydroxy-1H-indole-2-carbaldehyde are not extensively detailed, general principles of electrophilic substitution on indoles apply. For instance, the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group at the C3 position of indoles. nii.ac.jp However, in the case of 1-methoxy-6-nitroindole, this reaction leads to the formation of 1-methoxy-6-nitroindole-3-carbaldehyde. nii.ac.jp

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, participating in N-alkylation and N-acylation reactions.

N-Alkylation: This involves the substitution of the hydrogen atom on the indole nitrogen with an alkyl group. Various methods have been developed for the N-alkylation of indoles, often using a base to deprotonate the nitrogen followed by reaction with an alkyl halide. organic-chemistry.orgrsc.org For example, the potassium salts of indoles can be alkylated in high yield using alkyl halides in dimethyl sulfoxide. rsc.org The use of ionic liquids in the presence of a base like potassium hydroxide (B78521) also provides a convenient method for N-alkylation. organic-chemistry.org

N-Acylation: Similarly, the indole nitrogen can be acylated by reacting it with an acylating agent such as an acyl chloride or an acid anhydride.

The table below provides examples of N-alkylation reactions of indoles.

| Alkylating Agent | Base/Solvent | Product |

| Alkyl Halides | K₂CO₃ / DMF | N-Alkylindoles |

| Alkyl Halides | KOH / Ionic Liquid | N-Alkylindoles |

| Alcohols / TsCl | - | N-Alkylindoles |

Influence of the Hydroxyl Group on Reactivity and Selectivity

The hydroxyl group at the 5-position significantly influences the reactivity and selectivity of 5-hydroxy-1H-indole-2-carbaldehyde.

As an electron-donating group, the hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6). This activating effect can be modulated by its conversion to other functional groups.

Furthermore, the hydroxyl group's acidity allows it to participate in reactions. For example, it can be deprotonated to form a phenoxide ion, which is an even stronger activating group. The presence of the hydroxyl group can also influence the reactivity of other parts of the molecule through electronic effects and potential hydrogen bonding interactions. researchgate.net For instance, in the reaction of β-phenylethylamines with aldehydes, the degree of hydroxylation on the aromatic ring was found to affect the reaction pathways and yields. researchgate.net

The hydroxyl group can also direct the chemoselectivity of reactions. In molecules with multiple hydroxyl groups, the specific reactivity of each can differ, allowing for selective transformations. nih.govnih.gov While direct studies on the selective reaction of the hydroxyl group in 5-hydroxy-1H-indole-2-carbaldehyde are not available in the provided results, the principles of chemoselective hydroxyl group transformations are well-established. nih.gov

Hydrogen Bonding and Intramolecular Interactions

The structure of 5-hydroxy-1H-indole-2-carbaldehyde contains multiple sites capable of acting as hydrogen bond donors and acceptors, which significantly influences its physical properties and intermolecular interactions. The primary hydrogen bond donors are the indole nitrogen (N-H) and the phenolic hydroxyl group (O-H). The acceptors are the oxygen atom of the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde.

Studies on polymorphs of 5-methoxy-1H-indole-2-carboxylic acid show that the N-H group of the indole ring consistently acts as a hydrogen bond donor. nih.gov In one polymorph, the acceptor is the oxygen of the carboxylic group, while in another, it is the oxygen of the methoxy (B1213986) group. nih.gov This suggests that in 5-hydroxy-1H-indole-2-carbaldehyde, the carbonyl oxygen and the hydroxyl oxygen are both likely participants in hydrogen bonding networks. The potential for forming strong, dimeric structures connected by double hydrogen bonds, as seen in related carboxylic acid analogs, is a noteworthy feature. nih.gov

| Donor Group | Acceptor Group | Interaction Type | Potential Outcome |

|---|---|---|---|

| Indole N-H | Aldehyde C=O | Intermolecular | Formation of molecular chains |

| Indole N-H | Hydroxyl Oxygen | Intermolecular | Formation of molecular chains |

| Hydroxyl O-H | Aldehyde C=O | Inter- or Intramolecular | Chain formation or cyclic conformers |

| Hydroxyl O-H | Hydroxyl Oxygen (on another molecule) | Intermolecular | Formation of dimers or chains |

Reactions Facilitated by the Phenolic Hydroxyl

The phenolic hydroxyl group at the C5 position is a key handle for synthetic modification, allowing for the introduction of a wide variety of substituents through reactions such as alkylation and acylation. This functionalization is crucial for modulating the biological activity and physicochemical properties of the indole scaffold.

Research on analogous 5-hydroxyindole derivatives demonstrates the typical reactivity of this phenolic group. For instance, the hydroxyl group on various 1-alkyl/aryl-5-hydroxy-2-methyl-indole-3-carboxylates readily undergoes esterification and etherification. researchgate.net O-alkylation can be achieved using reagents like ethyl chloroacetate (B1199739) in the presence of a base, while O-acylation can be performed with reagents such as ethyl chloroformate. researchgate.net Similarly, the reaction of ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate with 1,2-dibromoethane (B42909) in the presence of potassium carbonate leads to the formation of the corresponding bromoethoxy ether at the C5 position. mdpi.com These examples underscore the nucleophilic character of the phenolic oxygen, which facilitates its reaction with electrophiles to create stable ether and ester linkages.

| Analogous Substrate | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1-Alkyl/aryl-5-hydroxy-2-methyl-indole-3-carboxylate | Ethyl chloroacetate | O-Alkylation (Etherification) | 5-(Ethoxycarbonyl)methoxy-indole derivative | researchgate.net |

| 1-Alkyl/aryl-5-hydroxy-2-methyl-indole-3-carboxylate | Ethyl chloroformate | O-Acylation (Esterification) | Indol-5-yl ethyl carbonate derivative | researchgate.net |

| Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | 1,2-Dibromoethane / K₂CO₃ | O-Alkylation (Etherification) | 5-(2-Bromoethoxy)-indole derivative | mdpi.com |

Mechanistic Elucidation of Key Transformations

Understanding the mechanistic pathways of reactions involving the 5-hydroxyindole core is essential for controlling reaction outcomes and designing novel synthetic routes. Key transformations include the synthesis of the indole nucleus itself, its subsequent oxidation, and regioselective C-H functionalization.

A fundamental transformation for this class of compounds is the Nenitzescu indole synthesis, which is often used to prepare the 5-hydroxyindole core. researchgate.net This reaction involves the condensation of a benzoquinone with an enamine, such as an aminocrotonate, typically under acidic or Lewis acidic conditions. researchgate.net

The oxidation of the indole ring represents another critical mechanistic pathway. A kinetic study of the conversion of 5-hydroxyindole to 2-oxo-5-hydroxyindole using chloramine-B (CAB) as an oxidant in a basic solution revealed a detailed mechanism. researchgate.net The reaction follows a rate law that is first order with respect to the concentrations of the oxidant and the indole, with a fractional order dependence on the hydroxide ion concentration. researchgate.net The proposed mechanism involves the deprotonated 5-hydroxyindole anion reacting with the active oxidant species in a rate-determining step, followed by rapid hydrolysis to yield the 2-oxo product. researchgate.net

The regioselective functionalization of the indole C-H bonds is a significant area of mechanistic study. The oxidative Heck reaction of indoles, for example, typically shows a strong preference for reaction at the C3 position. However, mechanistic understanding has led to the development of ligands that can switch the regioselectivity-determining step. nih.gov In a typical pathway, irreversible C-H metalation at the most acidic C-H bond (C3) determines the regioselectivity. By designing a sulfoxide-2-hydroxypyridine (SOHP) ligand, the C-H metalation step can be made reversible, allowing the subsequent, and now regioselectivity-determining, insertion step to favor C2-alkenylation. nih.gov This highlights how a deep mechanistic understanding allows for the control of reaction pathways that would otherwise be disfavored.

Further mechanistic studies on the synthesis of related 1-hydroxyindole-2-carboxylates have shown that the reaction pathway can be dictated by the nature of the nucleophile. researchgate.net For example, reactions involving thiol nucleophiles were found to proceed through a 1,4-addition followed by a reduction/condensation sequence, rather than the previously assumed pathway of reduction/condensation followed by a 1,5-addition. researchgate.net Such investigations are crucial for predicting and controlling the outcomes of complex transformations involving the indole nucleus.

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 1h Indole 2 Carbaldehyde and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. A combination of one- and two-dimensional NMR experiments provides detailed insights into the connectivity and spatial arrangement of atoms within a molecule.

The structural framework of 5-hydroxy-1H-indole-2-carbaldehyde and its analogues can be meticulously pieced together using a suite of NMR experiments. researchgate.netsdsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum provides initial, yet vital, information regarding the chemical environment of hydrogen atoms. For an analogue like 1H-indole-2-carbaldehyde, the aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, around δ 9.88 ppm. The protons on the indole (B1671886) ring exhibit characteristic coupling patterns and chemical shifts depending on their position and the electronic effects of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the aldehyde group in indole-2-carbaldehyde analogues is typically observed at a highly deshielded position, often above 180 ppm.

Correlation Spectroscopy (COSY): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum reveal which protons are coupled to each other, typically through two or three bonds. This is particularly useful for assigning protons on the aromatic and heterocyclic rings of the indole structure. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is a powerful tool for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com This experiment is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For instance, the aldehyde proton can show a correlation to the C2 carbon of the indole ring, confirming its position. researchgate.net

A hypothetical ¹H and ¹³C NMR data table for 5-hydroxy-1H-indole-2-carbaldehyde, based on known data for similar indole derivatives, is presented below.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1 (NH) | ~11.0-12.0 (br s) | - |

| 2 (C) | - | ~138.0 |

| 3 (CH) | ~7.20 (s) | ~115.0 |

| 4 (CH) | ~7.00 (d) | ~113.0 |

| 5 (C-OH) | - | ~150.0 |

| 6 (CH) | ~6.80 (dd) | ~112.0 |

| 7 (CH) | ~7.30 (d) | ~125.0 |

| 8 (C) | - | ~128.0 |

| 9 (C) | - | ~135.0 |

| CHO | ~9.80 (s) | ~182.0 |

| OH | ~9.0 (s) | - |

Note: This is a hypothetical data table based on the analysis of related compounds. Actual chemical shifts may vary.

For more complex indole derivatives or in biosynthetic studies, isotopic labeling can be an invaluable tool. The incorporation of stable isotopes such as ¹³C or ¹⁵N into the molecular structure can aid in tracing metabolic pathways and in the assignment of NMR signals that may be ambiguous in unlabeled compounds. For instance, the synthesis of indole derivatives with ¹³C-labeled precursors can help to definitively identify the carbon skeleton through the observation of ¹³C-¹³C coupling in the NMR spectrum. nih.gov

Mass Spectrometry in Fragmentation Analysis and Molecular Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.net For 5-hydroxy-1H-indole-2-carbaldehyde (C₉H₇NO₂), the expected exact mass would be 161.0477 g/mol . HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it a powerful tool for the identification of unknown compounds in complex mixtures.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a characteristic fragmentation pattern. researchgate.netnih.gov This fragmentation pattern provides structural information about the precursor ion. In the context of non-human and non-clinical metabolite profiling, LC-MS/MS is a widely used technique for the identification and quantification of indole derivatives in various biological matrices. nih.gov The fragmentation of the protonated molecule of 5-hydroxy-1H-indole-2-carbaldehyde would likely involve the loss of small neutral molecules such as CO, H₂O, and HCN, providing clues to its structure.

A hypothetical fragmentation table for 5-hydroxy-1H-indole-2-carbaldehyde is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 162.0550 [M+H]⁺ | 145.0522 | NH₃ |

| 162.0550 [M+H]⁺ | 134.0495 | CO |

| 162.0550 [M+H]⁺ | 116.0389 | CO + H₂O |

| 162.0550 [M+H]⁺ | 106.0491 | C₂H₂O |

Note: This is a hypothetical fragmentation table. The actual fragmentation pattern may vary depending on the instrument and conditions used.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For 5-hydroxy-1H-indole-2-carbaldehyde, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ for the indole N-H group. mdpi.com

C=O stretch: A strong, sharp band in the region of 1650-1700 cm⁻¹ for the aldehyde carbonyl group. mdpi.com

C=C stretch: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic ring stretching vibrations.

C-O stretch: A band in the 1200-1300 cm⁻¹ region for the phenolic C-O bond. mdpi.com

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands are associated with large changes in polarizability. Therefore, the C=C bonds of the aromatic system in 5-hydroxy-1H-indole-2-carbaldehyde would be expected to show strong signals in the Raman spectrum.

X-ray Crystallography and Solid-State Structural Investigations

Research on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), an analogue where the hydroxyl group is methylated and the carbaldehyde is replaced by a carboxylic acid, reveals a monoclinic crystal system with the space group P21/c. ias.ac.inmdpi.comnih.govdntb.gov.ua In this structure, molecules form cyclic dimers through robust O-H···O hydrogen bonds between the carboxylic acid groups. ias.ac.inmdpi.comnih.govdntb.gov.ua Furthermore, the spatial arrangement is significantly influenced by interactions involving the indole's NH group and the methoxy (B1213986) group on adjacent molecules, alongside C-H···O contacts. ias.ac.inmdpi.comnih.gov Another polymorph of MI2CA crystallizes in the C2/c space group, forming ribbons through intermolecular O-H···O and N-H···O hydrogen bonds, but without the cyclic dimers seen in the P21/c polymorph. mdpi.com

These findings highlight the critical role of hydrogen bonding in dictating the supramolecular architecture of these indole derivatives. For 5-hydroxy-1H-indole-2-carbaldehyde, it can be inferred that the hydroxyl and the N-H groups would be primary donors for hydrogen bonds, while the carbonyl oxygen and the hydroxyl oxygen could act as acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, influencing the material's physical properties.

Table 1: Crystallographic Data for an Analogue of 5-hydroxy-1H-indole-2-carbaldehyde

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | 4 |

Data sourced from a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. ias.ac.inmdpi.comnih.govdntb.gov.ua

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The photophysical properties of 5-hydroxy-1H-indole-2-carbaldehyde are primarily determined by the electronic transitions within the indole chromophore, which are modulated by the hydroxyl and carbaldehyde substituents. While direct, comprehensive studies on the target molecule are limited, research on 5-hydroxyindole (B134679) (5HI) and other indole derivatives provides a solid foundation for understanding its electronic absorption and emission behavior.

The electronic absorption spectrum of indoles is characterized by two main bands, the ¹Lₐ and ¹Lₙ transitions. In 5-hydroxyindole, the introduction of the hydroxyl group at the 5-position leads to a bathochromic (red) shift of these absorption bands compared to the parent indole molecule. researchgate.net This is attributed to the electron-donating nature of the hydroxyl group, which interacts with the π-electron system of the indole ring. researchgate.net The absorption spectrum of 5-hydroxyindole in the gas phase shows distinct features that are broadened and shifted to longer wavelengths compared to indole. researchgate.net

The fluorescence of 5-hydroxyindole has been a subject of interest, particularly as it is the chromophoric part of the non-natural amino acid 5-hydroxytryptophan, a useful probe in protein studies. nih.gov Unlike many other indole derivatives, the fluorescence emission maximum of 5-hydroxyindole is relatively insensitive to the polarity of the solvent, which suggests that significant solvent dipolar relaxation does not occur around the molecule in its excited state. nih.gov However, derivatives can be made to be highly sensitive to the solvent environment. For instance, a derivative of 5-hydroxyindole, 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI), exhibits remarkable solvatochromism with a significant red-shift in its emission spectrum from nonpolar to polar solvents, along with a high fluorescence quantum yield. nih.gov

Studies on various substituted indoles in different solvents, such as cyclohexane (B81311) and ethanol, have shown that the fluorescence emission generally undergoes a bathochromic shift in more polar solvents. core.ac.uk This solvatochromic behavior is a hallmark of many fluorescent molecules where the excited state is more polar than the ground state. For 5-hydroxy-1H-indole-2-carbaldehyde, the presence of both an electron-donating group (-OH) and an electron-withdrawing group (-CHO) is expected to create a molecule with a significant dipole moment that could be further enhanced in the excited state, potentially leading to interesting photophysical properties and solvent sensitivity.

Table 2: Photophysical Data for 5-hydroxyindole and a Derivative

| Compound Name | Solvent | Absorption Max (λₐbs, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ_F) |

| 5-hydroxyindole | Acetonitrile | ~290 | - | - |

| 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI) | - | - | 461 | 0.54 |

Data for 5-hydroxyindole is inferred from transient absorption studies. ias.ac.in Data for PHOXI highlights the potential for high quantum yield in derivatives. nih.gov

Theoretical and Computational Investigations of 5 Hydroxy 1h Indole 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-hydroxy-1H-indole-2-carbaldehyde, such as its three-dimensional structure, electron distribution, and spectroscopic profile.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT calculations are routinely employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com Methods like B3LYP and long-range corrected functionals such as ωB97X-D, often paired with basis sets like 6-31++G(d,p) or aug-cc-pVTZ, provide a reliable balance between accuracy and computational cost for systems of this nature. nih.govmdpi.com

For 5-hydroxy-1H-indole-2-carbaldehyde, DFT studies would focus on how the hydroxyl (-OH) and carbaldehyde (-CHO) substituents influence the electronic properties of the indole ring. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. The results of such calculations, including analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), help in understanding its chemical reactivity and kinetic stability. researchgate.net The electron-withdrawing nature of the aldehyde group and the electron-donating potential of the hydroxyl group create a unique electronic profile that DFT can quantify.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Indole Derivative This table represents typical data obtained from a DFT/B3LYP/6-311++G(d,p) calculation for an indole-based compound, as specific published data for 5-hydroxy-1H-indole-2-carbaldehyde was not found.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C8-N1 | 1.37 Å |

| Bond Length | C2-C9 (aldehyde C) | 1.48 Å |

| Bond Length | C5-O (hydroxyl O) | 1.36 Å |

| Bond Angle | C3-C2-N1 | 109.5° |

| Bond Angle | C2-C3-C8 | 108.0° |

| Dihedral Angle | N1-C2-C9-O (aldehyde) | 180.0° |

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are invaluable for predicting spectroscopic data. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally intensive, offer high accuracy. For indole cations and their complexes, ab initio calculations have been used to determine vibrational frequencies of N-H, O-H, and C-H stretching modes. researchgate.net

In the context of 5-hydroxy-1H-indole-2-carbaldehyde, these methods could be used to generate highly accurate predictions of its infrared (IR), Raman, and NMR spectra. researchgate.net For instance, calculations can predict the vibrational frequency of the hydroxyl group's O-H stretch and how it might be affected by intramolecular hydrogen bonding with the adjacent indole ring or the aldehyde group. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be directly compared with experimental results for structure verification. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov This technique allows for the exploration of conformational landscapes, solvent effects, and intermolecular interactions by simulating the motions of atoms and molecules. For a molecule like 5-hydroxy-1H-indole-2-carbaldehyde, MD simulations can reveal the preferred orientation of the hydroxyl and aldehyde groups, including their rotational freedom and the possibility of different stable conformers.

Furthermore, MD simulations are crucial for understanding how the molecule interacts with its environment, such as solvent molecules (e.g., water) or other solutes. These simulations can model the formation and dynamics of hydrogen bonds between the molecule's -OH and -NH groups and surrounding water molecules, providing insight into its solubility and aggregation behavior. nih.gov

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of a molecule. For 5-hydroxy-1H-indole-2-carbaldehyde, reactivity indicators derived from DFT calculations, such as the Fukui function and Molecular Electrostatic Potential (MEP) maps, can identify the most likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

The MEP surface visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of negative potential, susceptible to electrophilic attack, while the aldehyde proton and the hydrogen of the hydroxyl group would be regions of positive potential. Quantum chemical calculations can also be used to model entire reaction pathways, determining the transition state structures and activation energies for potential reactions, such as oxidation of the aldehyde group or substitution on the indole ring. researchgate.net

Table 2: Predicted Reactivity Sites in 5-hydroxy-1H-indole-2-carbaldehyde This table illustrates the type of information derived from reactivity descriptor analysis. The specific sites are based on general chemical principles for this structure.

| Site | Predicted Reactivity | Computational Indicator |

| Aldehyde Carbon (C9) | Electrophilic (susceptible to nucleophiles) | High positive charge, Fukui function f+ |

| Carbonyl Oxygen | Nucleophilic (susceptible to electrophiles) | High negative charge, MEP minimum |

| Hydroxyl Oxygen | Nucleophilic / H-bond donor/acceptor | High negative charge, MEP minimum |

| Indole C3 Position | Electrophilic Substitution | Analysis of frontier orbital densities |

Ligand-Target Docking Simulations (Non-clinical context, e.g., enzyme active sites in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. researchgate.net This method is widely used to understand potential biomolecular interactions at an atomic level. For indole derivatives, docking studies have been used to explore binding modes with various targets, including enzymes like HIV-1 integrase. nih.gov

In a non-clinical, in vitro context, docking simulations of 5-hydroxy-1H-indole-2-carbaldehyde could be performed against various enzyme active sites to hypothesize potential inhibitory activity. The simulation would assess the binding affinity (e.g., in kcal/mol) and identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or aldehyde groups and amino acid residues in the enzyme's active site. For example, the indole N-H and the C5-OH group can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor, anchoring the molecule within a binding pocket. nih.gov

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the structural or physicochemical properties of compounds with a specific property of interest, such as boiling point, solubility, or chromatographic retention time. These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, constitutional) for a series of compounds and then using statistical methods to find a mathematical relationship with the measured property.

For 5-hydroxy-1H-indole-2-carbaldehyde, a QSPR study would involve calculating a wide range of descriptors that encode its structural features. While specific QSPR studies on this compound are not prominent in the literature, it could be included in a larger dataset of indole derivatives to develop models for predicting various physicochemical properties. Descriptors would capture the effects of the hydroxyl and aldehyde groups on properties like polarity and molecular surface area.

Biological Activity and Mechanistic Insights of 5 Hydroxy 1h Indole 2 Carbaldehyde in Vitro and in Silico Focus

Antimicrobial and Antifungal Activity Studies (In Vitro)

The indole (B1671886) nucleus is a common scaffold in compounds exhibiting antimicrobial and antifungal properties. Various substituted indoles have demonstrated the ability to inhibit the growth of a range of pathogenic bacteria and fungi.

Bacterial Growth Inhibition Mechanisms (In Vitro)

Derivatives of indole are known to possess antibacterial properties. For instance, certain indole-2-carboxamides have shown potent activity against various mycobacterial species by targeting essential cellular processes. These compounds can be selective for mycobacteria, showing no significant bactericidal activity against other bacteria like S. aureus or P. aeruginosa. The mechanism of action for some indole derivatives involves the inhibition of MmpL3, a transporter required for the translocation of mycolic acids to the mycobacterial cell envelope.

Studies on other indole derivatives have highlighted their ability to interfere with bacterial growth and biofilm formation. For example, 7-hydroxyindole (B18039) has demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. The mechanism for this activity is linked to the reduction in the expression of quorum sensing and biofilm-implicated genes.

Fungal Virulence Factor Modulation (In Vitro)

Indole derivatives have also been investigated for their antifungal potential. For example, 6-methoxy-1H-indole-2-carboxylic acid, isolated from a bacterial strain, has shown promising antifungal activities. While the specific mechanisms for many indole derivatives are still under investigation, some are known to disrupt fungal cell integrity and inhibit virulence factors. The modulation of fungal virulence can occur through various mechanisms, including the inhibition of enzymes essential for fungal survival and pathogenesis, or the disruption of processes like hyphal growth, which is critical for host invasion.

Enzyme Inhibition and Activation Profiles (In Vitro)

The indole scaffold is a key feature in many enzyme inhibitors and modulators. The specific substitutions on the indole ring play a crucial role in determining the potency and selectivity of these compounds.

Molecular Mechanisms of Enzyme Interaction

Indole derivatives can interact with a variety of enzymes through different mechanisms. For example, some indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These compounds are thought to chelate with magnesium ions in the enzyme's active site and engage in stacking interactions with the viral DNA.

In other cases, indole derivatives can act as competitive inhibitors. For instance, certain 1-benzyl-indole hybrid thiosemicarbazones have been shown to be competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. These inhibitors bind to the active site of the enzyme, preventing the substrate from binding.

Kinetic Studies of Enzyme Modulation

Kinetic studies are essential to understand how a compound affects an enzyme's activity. For competitive inhibitors, the inhibitor binds to the same active site as the substrate. This results in an increase in the Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), while V_max remains unchanged. A study on a potent indole-based tyrosinase inhibitor identified it as a competitive inhibitor with a specific inhibition constant (K_i) value.

Antioxidant and Radical Scavenging Capabilities (In Vitro)

The phenolic hydroxyl group in 5-hydroxy-1H-indole-2-carbaldehyde suggests that this compound may possess antioxidant and radical scavenging properties. Phenolic compounds are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.

Cellular Pathway Modulation in Model Systems (In Vitro, Non-human)

Interactions with Cellular Components (e.g., DNA, Proteins) (In Vitro)

The indole nucleus is a prevalent scaffold in many biologically active compounds, and its derivatives have been shown to interact with various cellular components, including DNA and proteins. For example, certain indole-2-carboxylic acid derivatives have been investigated as potential HIV-1 integrase inhibitors. nih.gov The antiviral activity of these compounds is thought to be mediated by their interaction with the viral DNA. nih.gov Specifically, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole scaffold was found to enhance the π–π stacking interaction with the viral DNA (dC20). nih.gov

Furthermore, the carboxyl group at the C2 position of the indole structure is believed to enhance metal chelation, which is crucial for the inhibition of HIV-1 integrase. nih.gov This suggests that the aromatic moiety of indole-2-carboxylic acid can interact with the viral DNA within the active site of the enzyme. nih.gov

In addition to DNA, indole derivatives have also been shown to interact with proteins. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. nih.gov The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division. nih.gov This indicates a direct interaction between these indole derivatives and the protein tubulin.

Computational Approaches to Target Identification and Validation (In Silico)

Computational methods are increasingly being used to identify and validate the biological targets of small molecules. In the context of indole derivatives, in silico docking studies have been employed to explore the binding modes of these compounds within the active sites of their target proteins.

For instance, in the development of HIV-1 integrase inhibitors, the binding mode of an indole-2-carboxylic acid derivative was analyzed. nih.gov The results showed that the C6 halogenated benzene ring of the compound could effectively bind with the viral DNA through π–π stacking interactions. nih.gov This computational analysis provided a rationale for the observed antiviral activity and guided further structural optimizations.

Similarly, in the discovery of apoptosis inducers, computational modeling can be used to predict the binding affinity and orientation of indole derivatives within the tubulin protein. Such studies can help in understanding the structure-activity relationships and in designing more potent inhibitors.

Neurochemical Receptor Interaction (In Vitro/In Silico, excluding behavioral/clinical)

The 5-hydroxyindole (B134679) moiety is a key structural feature of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, derivatives of 5-hydroxyindole have been extensively studied for their interactions with various neurochemical receptors and transporters.

In vitro experiments using rat brain synaptosomes have been conducted to investigate the effects of certain 5-hydroxy-indolalkylamine derivatives on the uptake of monoamines such as noradrenaline (NA), dopamine (B1211576) (DA), and 5-HT. nih.gov These studies revealed that the tested compounds acted as inhibitors of the 3H-monoamine uptake system, with a higher potency for the 5-HT transporter. nih.gov For example, the IC50 values for 5-HT uptake in the cortex were in the micromolar range, indicating a significant interaction with the serotonin transporter. nih.gov

The table below summarizes the in vitro inhibitory activity of three 5-hydroxy-indolalkylamine derivatives on monoamine uptake in different rat brain regions.

| Compound | Brain Region | Target | IC50 (µM) |

| FA 102 | Cortex | 5-HT Uptake | 17 nih.gov |

| Hippocampus | 5-HT Uptake | 37 nih.gov | |

| Cortex | NA Uptake | 70 nih.gov | |

| Hypothalamus | NA Uptake | 315 nih.gov | |

| Striatum | DA Uptake | 270 nih.gov | |

| FA 69 | Cortex | 5-HT Uptake | 60 nih.gov |

| Hippocampus | 5-HT Uptake | 55 nih.gov | |

| Cortex | NA Uptake | 385 nih.gov | |

| Hypothalamus | NA Uptake | 255 nih.gov | |

| Striatum | DA Uptake | 160 nih.gov | |

| FA 70 | Cortex | 5-HT Uptake | 18 nih.gov |

| Hippocampus | 5-HT Uptake | 20 nih.gov | |

| Cortex | NA Uptake | Not Reported | |

| Hypothalamus | NA Uptake | 600 nih.gov | |

| Striatum | DA Uptake | 40 nih.gov |

These findings highlight the potential of 5-hydroxyindole derivatives to modulate the activity of key neurotransmitter systems in the brain.

Applications of 5 Hydroxy 1h Indole 2 Carbaldehyde in Advanced Chemical and Biochemical Sciences Non Clinical

Building Block in Organic Synthesis and Heterocyclic Chemistry

5-hydroxy-1H-indole-2-carbaldehyde is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. researchgate.netbldpharm.com The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the straightforward introduction of diverse chemical moieties, making this compound a valuable starting material for the synthesis of more complex molecules.

In the realm of heterocyclic chemistry, the indole (B1671886) scaffold itself is of paramount importance. The presence of the aldehyde at the C2 position and the hydroxyl group at the C5 position provides multiple points for synthetic modification, enabling the construction of a wide array of fused heterocyclic systems and substituted indole derivatives. researchgate.net

Precursor for Complex Natural Products

The indole nucleus is a common feature in a vast number of natural products with significant biological activities. nih.gov Consequently, functionalized indoles like 5-hydroxy-1H-indole-2-carbaldehyde are valuable precursors in the total synthesis of natural products and their analogues. The aldehyde functionality can be elaborated to construct the intricate side chains and fused ring systems often found in these complex molecules.

For instance, indole-2-carbaldehydes are key intermediates in the synthesis of indoloquinolinone alkaloids, a class of natural products with interesting biological profiles. rug.nl The synthetic strategy often involves the conversion of the aldehyde to a carboxylic acid, followed by coupling and cyclization reactions to build the final polycyclic framework. rug.nl The 5-hydroxy group offers an additional handle for synthetic manipulation, allowing for the preparation of a diverse range of analogues of these natural products.

Scaffold for Combinatorial Chemistry Libraries

In modern drug discovery and chemical biology, the indole ring is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. mdpi.com 5-hydroxy-1H-indole-2-carbaldehyde serves as an excellent starting point for the generation of combinatorial libraries of molecules for high-throughput screening.

The reactivity of the aldehyde group allows for its derivatization with a wide range of chemical building blocks, leading to the rapid synthesis of a large number of distinct compounds. This approach enables the exploration of chemical space around the 5-hydroxyindole (B134679) core to identify molecules with desired properties. For example, multicomponent reactions involving indole derivatives can be employed to create diverse libraries of complex heterocyclic compounds. rug.nl The ability to systematically modify the structure of 5-hydroxy-1H-indole-2-carbaldehyde makes it a valuable tool for generating molecular diversity. mdpi.comnih.gov

Material Science Applications

The application of 5-hydroxy-1H-indole-2-carbaldehyde extends into the field of material science, where its unique chemical and photophysical properties can be harnessed.

Monomer in Polymer Synthesis

There is growing interest in the development of polymers from renewable resources and with tailored properties. Indole-based monomers are being explored for the synthesis of novel polyesters with enhanced thermal stability and rigidity. acs.org The aldehyde and hydroxyl groups of 5-hydroxy-1H-indole-2-carbaldehyde can be chemically modified to create difunctional monomers suitable for polymerization reactions. For example, the aldehyde can be oxidized to a carboxylic acid, and the hydroxyl group can be esterified, yielding a dicarboxylate monomer.

The incorporation of the rigid indole scaffold into the polymer backbone can lead to materials with high glass transition temperatures and improved thermal stability. acs.org Research in this area has demonstrated the successful synthesis of indole-based polyesters through bulk polycondensation of indole-dicarboxylate monomers with aliphatic diols. acs.org This highlights the potential of 5-hydroxy-1H-indole-2-carbaldehyde as a precursor for high-performance polymers.

Components of Organic Electronic Devices

Heterocyclic aromatic compounds, including indole derivatives, are of significant interest in the field of organic electronics due to their favorable electronic properties. bldpharm.com While specific data on 5-hydroxy-1H-indole-2-carbaldehyde in this context is limited, the parent compound, 1H-indole-2-carbaldehyde, has been noted for its potential use in the fabrication of organic light-emitting diodes (OLEDs). The electronic characteristics of the indole ring system contribute to the performance and efficiency of such devices. The presence of the hydroxyl group at the 5-position would be expected to modulate the electronic properties of the indole ring, potentially leading to new materials with tailored optoelectronic characteristics for various organic electronic applications.

Analytical Chemistry and Sensor Development

The photophysical properties of indole derivatives make them attractive candidates for applications in analytical chemistry, particularly in the development of fluorescent probes and sensors. The parent compound, 1H-indole-2-carbaldehyde, is known to exhibit fluorescence. biosynth.com The emission properties of such molecules are often sensitive to their local environment, a characteristic that can be exploited for sensing applications.

The 5-hydroxy-1H-indole-2-carbaldehyde, with its extended conjugation and the presence of an electron-donating hydroxyl group, is expected to possess interesting photophysical properties. The aldehyde group provides a reactive site for covalently linking the indole fluorophore to other molecules or surfaces, enabling the design of targeted fluorescent probes. These probes could potentially be used for the detection and imaging of specific analytes or for monitoring changes in the local environment, such as polarity or pH.

Chemosensors for Metal Ions and Biomolecules (In Vitro)

Indole-based compounds have emerged as a versatile class of chemosensors for the detection of various metal ions and biomolecules. Their efficacy stems from the electron-rich nature of the indole ring, which can be fine-tuned by the introduction of specific substituents. sjp.ac.lk The hydroxyl and aldehyde groups in 5-hydroxy-1H-indole-2-carbaldehyde can act as binding sites for analytes, leading to a measurable optical response, such as a change in color or fluorescence. researchgate.net

Derivatives of indole are widely utilized in the development of chemosensors for a variety of ions, including F⁻, CN⁻, I⁻, Cu²⁺, and Hg²⁺, owing to their distinct fluorescent characteristics and good water solubility. mdpi.com The design of these sensors often involves the condensation of an indole derivative with another molecule to create a specific binding pocket. For instance, an indole-based fluorescent chemosensor, IH-Sal, was synthesized by condensing 2-(1H-indol-3-yl)acetohydrazide with salicylaldehyde. This sensor demonstrated high selectivity and sensitivity for Zn²⁺ ions in aqueous media and was successfully used for bio-imaging in zebrafish. mdpi.com The detection limit for Zn²⁺ was found to be 0.41 μM, which is significantly lower than the World Health Organization's guideline of 76.0 μM for drinking water. mdpi.com

The sensing mechanism of these chemosensors often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The binding of an analyte to the sensor modulates these processes, resulting in a change in the fluorescence or absorption spectrum.

While direct studies on 5-hydroxy-1H-indole-2-carbaldehyde as a chemosensor are limited, the known reactivity of the hydroxyl and aldehyde groups suggests its potential in this area. The hydroxyl group can act as a proton donor or a coordinating site for metal ions, while the aldehyde group can participate in Schiff base condensation reactions to create more complex sensor molecules.

Table 1: Examples of Indole-Based Chemosensors and Their Performance

| Chemosensor | Analyte | Detection Limit | Binding Stoichiometry (Sensor:Analyte) | Reference |

| (E)-N'-(2-hydroxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide (IH-Sal) | Zn²⁺ | 0.41 μM | - | mdpi.com |

| Indole-coupled diaminomaleonitrile-based sensor (IMA) | OCl⁻ | 2.8 µM | - | researchgate.net |

| Indole-coupled diaminomaleonitrile-based sensor (IMA) | Zn²⁺, Mn²⁺ | - | - | researchgate.net |

| 4-hydroxyindole (B18505) fused isocoumarin (B1212949) derivative | Cu²⁺, Fe³⁺ | - | - | rsc.org |

Fluorescent Probes and Imaging Agents (In Vitro, cellular models)

The inherent fluorescence of the indole nucleus makes it an excellent platform for the development of fluorescent probes for biological imaging. nih.gov Tryptophan, an amino acid containing an indole ring, is a well-known intrinsic fluorescent probe used to study protein structure and dynamics. wikipedia.org Synthetic indole derivatives, such as 5-hydroxy-1H-indole-2-carbaldehyde, can be designed to have enhanced photophysical properties, including larger Stokes shifts, higher quantum yields, and sensitivity to the local environment.

The application of indole derivatives as fluorescent probes extends to the imaging of various cellular components and processes. For example, an indole–rhodamine-based ratiometric fluorescent probe has been developed for the detection and imaging of Pd²⁺ in living cells. rsc.org Furthermore, indole-based probes have been successfully employed for the detection of Cu²⁺ in living cells, demonstrating their utility in monitoring metal ion homeostasis in biological systems. x-mol.com

The hydroxyl group at the 5-position of the indole ring can significantly influence the photophysical properties of the molecule. It can participate in excited-state intramolecular proton transfer (ESIPT), a process that often leads to a large Stokes shift, which is advantageous for fluorescence imaging as it minimizes self-absorption and background interference. While specific studies on the fluorescence properties of 5-hydroxy-1H-indole-2-carbaldehyde are not widely reported, related 4-hydroxyindole fused isocoumarin derivatives have been synthesized and shown to exhibit fluorescence with good quantum yields. rsc.org These compounds also demonstrated "Turn-off" fluorescence sensing of Cu²⁺ and Fe³⁺ ions. rsc.org

The aldehyde group at the 2-position provides a reactive handle for conjugating the indole fluorophore to other molecules, such as targeting moieties or other fluorophores for developing FRET-based sensors. For instance, indole hemicyanine dyes, synthesized by condensing an indole quaternary ammonium (B1175870) salt with a corresponding aldehyde, have shown potential as pH probes and for binding to biological macromolecules. google.com

Table 2: Applications of Indole-Based Fluorescent Probes

| Probe Type | Application | Key Feature | Reference |

| Indole–rhodamine-based ratiometric probe | Pd²⁺ determination and cell imaging | Ratiometric fluorescence response | rsc.org |

| Indole-based colorimetric/fluorimetric probe IHT | Selective detection of Cu²⁺ and living cell imaging | "Turn on" fluorescence response, color change from colorless to violet | x-mol.com |

| Indole hemicyanine dye | pH probe, solid-state fluorescence, biomolecule binding | Tunable properties based on substituents and anions | google.com |

| 4-hydroxyindole fused isocoumarin derivatives | "Turn-off" sensing of Cu²⁺ and Fe³⁺ ions | Fluorescence quenching upon ion binding | rsc.org |

Agrochemical and Crop Protection Research (In Vitro/Agricultural, non-human)

Indole-3-acetic acid is a well-known plant hormone (auxin) that regulates various aspects of plant growth and development. This highlights the inherent ability of the indole structure to interact with biological systems in plants. Synthetic indole derivatives have been explored for various agrochemical applications. For instance, indole-3-acetamide (B105759) derivatives have been discovered as potent inhibitors of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, indicating their potential as herbicides. acs.org

Furthermore, research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives has revealed their potential as antifungal agents against several plant pathogenic fungi. rsc.org Some of these compounds exhibited remarkable and broad-spectrum antifungal activities, comparable or even superior to commercial fungicides. rsc.org The study highlighted that the introduction of specific substituents on the indole and oxindole rings was crucial for their antifungal efficacy. rsc.org

The presence of a hydroxyl group on the indole ring, as in 5-hydroxy-1H-indole-2-carbaldehyde, can enhance the biological activity of the molecule. For example, hydroxylated indole derivatives have shown significant antioxidant properties, which could be beneficial in protecting plants from oxidative stress caused by various environmental factors. unife.it

While speculative without direct experimental data, the structural features of 5-hydroxy-1H-indole-2-carbaldehyde warrant its inclusion in screening programs for new agrochemical agents. Its potential herbicidal, fungicidal, or insecticidal activities could be evaluated through standard in vitro and in planta assays.

Table 3: Examples of Biologically Active Indole Derivatives in an Agricultural Context

| Compound Class | Biological Activity | Target Organism/System | Reference |

| Indole-3-acetamide derivatives | Transketolase inhibition (potential herbicidal activity) | Plants | acs.org |

| 3-Indolyl-3-hydroxy oxindole derivatives | Antifungal activity | Rhizoctonia solani, Pyricularia oryzae, etc. | rsc.org |

| Arylidene-1H-indole-2-carbohydrazones | Antioxidant and photoprotective activity | General (potential for crop protection) | unife.it |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Hydroxy 1h Indole 2 Carbaldehyde Analogues in Vitro and in Silico Focus

Systematic Structural Modifications and Their Impact on Biological Activity (In-Vitro)

The biological activity of indole (B1671886) derivatives can be finely tuned through systematic structural modifications of the core scaffold. In vitro studies are crucial for directly assessing the impact of these changes on specific biological targets. Research has shown that modifications at various positions of the 5-hydroxyindole (B134679) ring system, including the N1, C2, C3, and C5 positions, can dramatically influence potency and efficacy.

For instance, in the development of 5-lipoxygenase (5-LO) inhibitors based on the 5-hydroxyindole core, the introduction of specific substituents at the C2 position was found to be critical for bioactivity. nih.gov A series of 2-amino-5-hydroxyindoles demonstrated that incorporating an aryl or arylethylamino group at this position was essential for potent inhibition. nih.gov Similarly, attaching 4-arylpiperazin-1-yl residues at C2 also conferred inhibitory activity. nih.gov One notable example, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, showed significant potency against both isolated human recombinant 5-LO and 5-LO in polymorphonuclear leukocytes. nih.gov

Analogous SAR studies on related indole-2-carboxamides have yielded insights applicable to the 5-hydroxy-1H-indole-2-carbaldehyde scaffold. The substitution pattern on the indole ring and the nature of the amide substituent are key determinants of activity. In the context of antitubercular agents, specific indole-2-carboxamide analogues have demonstrated high potency against Mycobacterium tuberculosis. elsevier.comrsc.org Compound 8g from one such study, an indole-2-carboxamide derivative, exhibited a high level of activity, suggesting that this class of compounds can be optimized for potent antimicrobial effects. elsevier.com Further studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors revealed that introducing a halogenated benzene (B151609) ring at the C6 position could effectively enhance binding to viral DNA through π–π stacking interactions. rsc.org